5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, a heterocyclic scaffold characterized by a fused thiazole and pyridazinone ring system. The structure features a 3-fluorobenzyl group at position 5, a 4-methoxyphenyl substituent at position 7, and a methyl group on the thiazole ring (position 2). These substitutions influence its electronic, steric, and pharmacokinetic properties. The methyl group at position 2 likely reduces steric hindrance, favoring interactions with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-6-8-16(26-2)9-7-14)23-24(20(18)25)11-13-4-3-5-15(21)10-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCKPASZTYBOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Pyridazinone Formation: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazinone core.
Substitution Reactions:
Final Cyclization: The final step involves cyclization to form the thiazolopyridazinone structure, which may require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and phenyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, phenols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth by modulating hypoxia-inducible factor (HIF), which is crucial for cancer cell survival under low oxygen conditions. Studies have demonstrated its ability to reduce proliferation rates in various cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have revealed its potential to protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
- Antimicrobial Properties : Preliminary studies suggest moderate activity against certain bacterial strains, indicating potential applications in combating infections.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Inhibition of HIF; reduced proliferation | |
| Neuroprotection | Protection against oxidative stress | |
| Antimicrobial | Moderate activity against bacterial strains |
Antitumor Efficacy
A preclinical study evaluated the antitumor efficacy of this compound across various cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating significant cytotoxicity. The mechanism involved apoptosis induction through caspase activation pathways.
Neuroprotective Studies
In another study focusing on neuroprotection, the compound was tested for its ability to mitigate oxidative stress in neuronal cells. Results showed that it effectively reduced markers of oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Synthesis and Industrial Applications
The synthesis of 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves several key steps that may include:
- Formation of the thiazole ring.
- Introduction of the pyridazine moiety.
- Substitution reactions to incorporate fluorinated and methoxy groups.
Industrial production may involve optimizing these synthetic routes to improve yield and scalability using techniques such as automated reactors and high-throughput screening.
Mechanism of Action
The mechanism by which 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity :
- Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) correlate with enhanced analgesic effects, likely due to improved receptor binding .
- Fluorinated aryl groups (e.g., 3-fluorobenzyl or 2,4-difluorophenyl) increase metabolic stability and blood-brain barrier penetration, critical for CNS-targeted therapies .
Heterocyclic Core Variations: Thiazolo[4,5-d]pyridazinones generally exhibit higher potency than isoxazolo analogs, as seen in the diminished activity of 7-(2,5-dimethoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one . Pyrrolidinyl or morpholinyl substituents at position 2 improve solubility without compromising activity .
Biological Activity Trends: Compounds with fused heteroaromatic systems (e.g., thiophen-2-yl in ) show varied target selectivity compared to phenyl or methoxyphenyl derivatives, possibly due to differences in π-π stacking interactions .
Research Findings and Implications
- Analgesic Potential: The target compound’s structural features align with derivatives showing strong activity in hot-plate and writhing tests (e.g., 10a and furyl-substituted analogs in ). Its 4-methoxyphenyl group may mimic morphine’s interactions with opioid receptors .
- Synthetic Accessibility: The compound can be synthesized via established routes for thiazolo[4,5-d]pyridazinones, such as hydrazine hydrate reflux with intermediates like 9a (), ensuring scalability .
Biological Activity
5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C20H16FN3O2S
- Molecular Weight : 381.43 g/mol
- CAS Number : 941949-37-7
- IUPAC Name : 5-[(3-fluorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and cytotoxic properties.
Antitumor Activity
Recent studies have indicated that this compound demonstrates significant antitumor activity against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit key pathways involved in cancer cell proliferation and survival.
- Case Study Findings :
- In vitro assays showed effective inhibition of cancer cell growth at concentrations as low as 10 µM against several types of cancer cells, including leukemia and breast cancer lines .
- A specific study reported an EC50 value of approximately 0.3 nM for certain cancer types, indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Testing Results :
- It exhibited inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent .
- The compound's structure allows it to interact with microbial cell membranes effectively, leading to increased permeability and cell death.
Cytotoxicity
Cytotoxicity assays have revealed that the compound can induce apoptosis in cancer cells.
- Mechanism : The induction of apoptosis is likely mediated through the activation of caspases and other apoptotic pathways.
- Research Data :
Data Summary Table
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one?
The synthesis involves multi-step heterocyclic condensation. A typical route includes:
- Cyclization : Reacting a substituted dioxobutanoic ester with a carbothioamide (e.g., pyrrolidinecarbothioamide) under reflux in benzene to form the thiazole intermediate .
- Hydrazine treatment : Refluxing the intermediate with hydrazine hydrate in ethanol to yield the thiazolo-pyridazinone core .
- Functionalization : Introducing the 3-fluorobenzyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions, requiring catalysts like triethylamine and solvents such as dimethylformamide (DMF) .
Key conditions : Temperature control (60–100°C), anhydrous solvents (chloroform, ethanol), and catalysts (sodium methoxide) to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., fluorobenzyl proton splitting patterns) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- X-ray crystallography : Resolves crystal structure and confirms stereochemistry, though limited by compound crystallinity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scaled-up production?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification via column chromatography .
- Catalyst screening : Triethylamine or acetic anhydride improves cyclization efficiency by neutralizing acidic byproducts .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
- By-product monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How to address contradictions in reported biological activity data for this compound?
- Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., HepG2 for anticancer activity) and controls .
- Structural analogs : Evaluate substituent effects (Table 1). For example, replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl increases kinase inhibition but reduces solubility .
Table 1 : Substituent Impact on Biological Activity
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Systematically modify the benzyl (e.g., 3-fluoro vs. 4-chloro) and aryl groups (e.g., methoxy vs. ethoxy) to assess effects on target binding .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., thiazole sulfur and pyridazinone carbonyl) using docking studies .
- In vitro validation : Test analogs against panels of enzymes (e.g., kinases, cytochrome P450) to isolate selectivity .
Q. How can discrepancies between in vitro and in vivo efficacy be resolved?
- Bioavailability studies : Measure plasma concentration-time profiles to identify absorption issues (e.g., poor solubility due to lipophilic substituents) .
- Metabolite profiling : Use LC-MS to detect rapid hepatic metabolism of the thiazole moiety, necessitating prodrug strategies .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes can enhance in vivo stability .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using software like AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic priorities .
- MD simulations : Assess binding mode stability over 100-ns trajectories to filter false positives from docking .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
